molecular formula C10H19NO B1143738 Cyclohexanol, 2-(1-pyrrolidinyl)- CAS No. 14909-81-0

Cyclohexanol, 2-(1-pyrrolidinyl)-

Cat. No. B1143738
Key on ui cas rn: 14909-81-0
M. Wt: 169.26396
InChI Key:
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Patent
US06060488

Procedure details

Cyclohexene oxide (982 mg, 10 mmol), pyrolidine (2.134 g, 30 mmol), and 1.8 mL of water were heated at 90° C. for 18 hours. The reaction was then cooled and diluted with 75 mL of diethyl ether. The mixture was then washed with aqueous sodium bicarbonate (15 mL), brine (2×15 mL), dried over magnesium sulfate, filtered, and evaporated to give 1.499 g (89%) of the title compound.
Quantity
982 mg
Type
reactant
Reaction Step One
Quantity
2.134 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[NH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.O>C(OCC)C>[OH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
982 mg
Type
reactant
Smiles
C12C(CCCC1)O2
Name
Quantity
2.134 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.8 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
WASH
Type
WASH
Details
The mixture was then washed with aqueous sodium bicarbonate (15 mL), brine (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1C(CCCC1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.499 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06060488

Procedure details

Cyclohexene oxide (982 mg, 10 mmol), pyrolidine (2.134 g, 30 mmol), and 1.8 mL of water were heated at 90° C. for 18 hours. The reaction was then cooled and diluted with 75 mL of diethyl ether. The mixture was then washed with aqueous sodium bicarbonate (15 mL), brine (2×15 mL), dried over magnesium sulfate, filtered, and evaporated to give 1.499 g (89%) of the title compound.
Quantity
982 mg
Type
reactant
Reaction Step One
Quantity
2.134 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[NH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.O>C(OCC)C>[OH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
982 mg
Type
reactant
Smiles
C12C(CCCC1)O2
Name
Quantity
2.134 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.8 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
WASH
Type
WASH
Details
The mixture was then washed with aqueous sodium bicarbonate (15 mL), brine (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1C(CCCC1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.499 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06060488

Procedure details

Cyclohexene oxide (982 mg, 10 mmol), pyrolidine (2.134 g, 30 mmol), and 1.8 mL of water were heated at 90° C. for 18 hours. The reaction was then cooled and diluted with 75 mL of diethyl ether. The mixture was then washed with aqueous sodium bicarbonate (15 mL), brine (2×15 mL), dried over magnesium sulfate, filtered, and evaporated to give 1.499 g (89%) of the title compound.
Quantity
982 mg
Type
reactant
Reaction Step One
Quantity
2.134 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[NH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.O>C(OCC)C>[OH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
982 mg
Type
reactant
Smiles
C12C(CCCC1)O2
Name
Quantity
2.134 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.8 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
WASH
Type
WASH
Details
The mixture was then washed with aqueous sodium bicarbonate (15 mL), brine (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1C(CCCC1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.499 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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